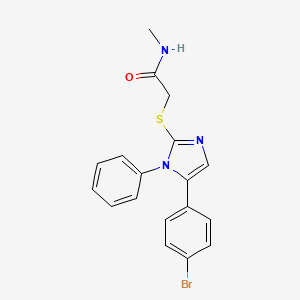
2-((5-(4-溴苯基)-1-苯基-1H-咪唑-2-基)硫代)-N-甲基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, a phenyl group, and an imidazole ring, which are linked through a thioether bond to an N-methylacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
科学研究应用
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine and an aldehyde under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a bromophenylboronic acid with a halogenated imidazole derivative in the presence of a palladium catalyst.
Thioether Formation: The thioether bond is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
N-Methylacetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with N-methylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
化学反应分析
Types of Reactions
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced imidazole derivatives
Substitution: Substituted bromophenyl derivatives
作用机制
The mechanism of action of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in anticancer research, this compound may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The thioether and imidazole moieties play crucial roles in binding to the active sites of these targets, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- 2-((5-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- 2-((5-(4-fluorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- 2-((5-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
Uniqueness
The presence of the bromophenyl group in 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide imparts unique electronic and steric properties that can influence its reactivity and binding affinity to molecular targets. This makes it distinct from similar compounds with different substituents, such as chloro, fluoro, or methyl groups, which may exhibit different biological activities and chemical reactivities.
属性
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c1-20-17(23)12-24-18-21-11-16(13-7-9-14(19)10-8-13)22(18)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUHOLOVJRWUIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)
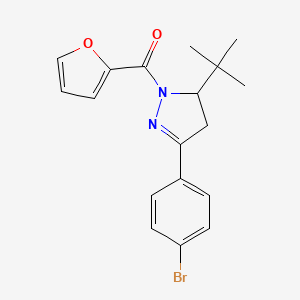

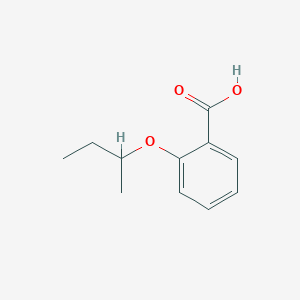
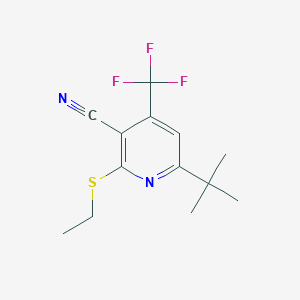
![1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2364451.png)
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2364452.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide](/img/structure/B2364453.png)
![1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide](/img/structure/B2364456.png)
![2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2364458.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2364459.png)
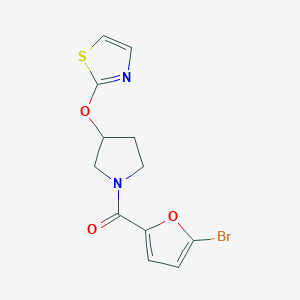

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2364463.png)
